Pristan

Übersicht

Beschreibung

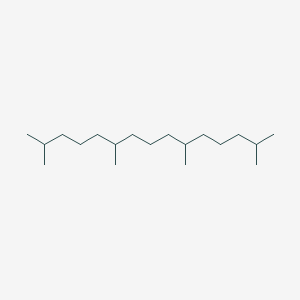

Pristane, also known as 2,6,10,14-tetramethylpentadecane, is a natural saturated terpenoid alkane primarily obtained from shark liver oil. Its name is derived from the Latin word “pristis,” meaning shark. Pristane is also found in the stomach oil of birds in the order Procellariiformes, in mineral oil, and in some foods . It is a colorless, odorless liquid that is immiscible with water but soluble in diethyl ether, benzene, chloroform, and carbon tetrachloride .

Wissenschaftliche Forschungsanwendungen

Pristan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Standard bei der Analyse von Kohlenwasserstoffen und als Referenzverbindung in der Chromatographie verwendet.

Biologie: Es wird verwendet, um Autoimmunkrankheiten bei Nagetieren, wie Lupus und rheumatoider Arthritis, zu induzieren, um die Pathogenese dieser Krankheiten zu untersuchen

Industrie: Es dient als Schmiermittel, Transformatorenöl und Korrosionsschutzmittel.

5. Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene Mechanismen aus. Im Zusammenhang mit der Induktion von Autoimmunkrankheiten interagiert this compound mit der Phospholipid-Doppelschicht von Zellmembranen, was zur Aktivierung von Immunzellen und zur Produktion von Zytokinen wie Interleukin-1β, Interferon-α und Tumornekrosefaktor-α führt . Dies führt zu chronischen Entzündungen und zur Entwicklung von Autoimmunsymptomen.

Wirkmechanismus

Target of Action

Pristane, a natural saturated terpenoid alkane, primarily targets the immune system, specifically B and T lymphocytes . It interacts with the phospholipid bilayer of these cells . Pristane also targets Triggering Receptors Expressed on Myeloid cells-1 (TREM-1) in myeloid dendritic cells .

Mode of Action

Pristane induces a dysfunctional response in B and T lymphocytes against environmental stimuli, leading to an immune response against different autoantigens . This interaction results in tissue damage and the development of autoimmune diseases, such as systemic lupus erythematosus (SLE) . Pristane also increases the effects of TLR7 ligands, such as the endogenous U1 RNA Sm and RNP antigen .

Biochemical Pathways

Pristane induces apoptosis both in vivo and in vitro . It arrests cell growth and induces cell death by apoptosis via the mitochondrial pathway of caspase activation in a dose-dependent manner . This process leads to the creation of nuclear autoantigens, which may be the initiating event in the development of autoimmunity .

Pharmacokinetics

It is known that pristane is a membrane-active compound that interacts with phospholipid bilayers and cell membranes . It is immiscible with water but soluble in diethyl ether, benzene, chloroform, and carbon tetrachloride .

Result of Action

The action of pristane results in the development of a lupus-like autoimmune syndrome . It leads to chronic peritoneal inflammation, resulting in lupus, which in certain mouse strains is complicated by lung microvascular injury and diffuse alveolar hemorrhage (DAH) . The induction of apoptosis by pristane leads to the creation of nuclear autoantigens, which may be the initiating event in the development of autoimmunity .

Action Environment

Pristane’s action is influenced by environmental factors. It has been used in research to understand the role of environmental factors that may predispose to the development of SLE . The intraperitoneal injection of pristane stimulates the formation of lupus-associated autoantibodies against multiple nuclear antigens . The environmental contributions and interferon signatures present in patients with SLE can be evaluated using the pristane-induced lupus (PIL) model .

Biochemische Analyse

Biochemical Properties

Pristane is known to interact with various biomolecules, inducing autoimmune diseases in rodents . It is used in research to understand the pathogenesis of rheumatoid arthritis and lupus .

Cellular Effects

Pristane has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pristane exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pristane change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still under research .

Dosage Effects in Animal Models

The effects of Pristane vary with different dosages in animal models. High doses of Pristane have been observed to induce autoimmune diseases in rodents .

Metabolic Pathways

Pristane is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Pristane is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Pristane and its effects on activity or function are still under research. It is known that Pristane can induce plasmacytomas, particularly valuable for studying B-cell tumors like Burkitt’s lymphoma .

Vorbereitungsmethoden

Pristane can be synthesized through various methods. One notable method involves the flow dehydrative hydrogenation of allylic alcohol using a packed-bed reactor charged with a palladium on carbon (Pd/C) catalyst. This method allows for the dehydration and hydrogenation processes to occur in a single column, simplifying the production process . Industrial production of pristane often involves extraction from natural sources such as shark liver oil.

Analyse Chemischer Reaktionen

Pristan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionswege weniger häufig dokumentiert sind.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Säuren oder Basen.

Häufig verwendete Reagenzien in diesen Reaktionen sind molekularer Wasserstoff, Palladium auf Kohlenstoff sowie verschiedene Säuren und Basen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Pristan wird häufig mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Phytan: Ein weiterer Terpenoid-Alkan, Phytan, ist strukturell ähnlich zu this compound, hat aber unterschiedliche biologische und chemische Eigenschaften.

Unvollständiges Freundsches Adjuvans (IFA): Wird in der Immunologie verwendet, um die Immunantwort zu verstärken, kann IFA bei nicht-autoimmunen Mäusen Lupus-assoziierte Autoantikörper induzieren.

Die einzigartige Fähigkeit von this compound, spezifische Autoimmunkrankheiten zu induzieren, und seine vielfältigen Anwendungen in Forschung und Industrie machen es zu einer wertvollen Verbindung in verschiedenen Bereichen.

Biologische Aktivität

Pristane, chemically known as 2,6,10,14-tetramethylpentadecane, is a naturally occurring hydrocarbon that has garnered significant attention in immunology and toxicology due to its biological activity, particularly in the context of autoimmune diseases such as systemic lupus erythematosus (SLE). This article reviews the biological activity of pristane, focusing on its immunological effects, mechanisms of action, and implications in disease models.

Overview of Pristane

Pristane is a saturated hydrocarbon found in various natural sources, including certain oils and as a byproduct of petroleum refining. Its structure allows it to interact with biological membranes and cellular components, leading to various biological responses.

Pristane induces a lupus-like syndrome in mice through several key mechanisms:

- Inflammatory Response : Upon administration, pristane triggers a robust inflammatory response characterized by the recruitment of immune cells such as macrophages and neutrophils. This response is mediated by type I interferons (IFN-I), which are critical for the development of autoimmunity in pristane-treated mice .

- Autoantibody Production : Pristane exposure leads to the production of autoantibodies against nuclear antigens (e.g., anti-dsDNA, anti-RNP) and other markers associated with SLE. This autoantibody production is linked to the activation of ectopic lymphoid tissues and is dependent on signaling through the TLR7/MyD88 pathway .

- Oxidative Stress : Research indicates that pristane induces oxidative DNA damage, which exacerbates inflammatory responses and contributes to tissue damage. For instance, studies have shown increased levels of 8-OH-dG, a marker of oxidative stress, in mice treated with pristane .

1. Pristane-Induced Lupus Model

A pivotal study demonstrated that a single intraperitoneal injection of pristane in C57BL/6 mice resulted in a lupus-like syndrome characterized by glomerulonephritis and alveolar hemorrhage. The study highlighted that early recruitment of macrophages preceded hemorrhage and was crucial for disease progression .

2. Autoimmunity and Inflammatory Markers

In another investigation, BALB/c mice injected with pristane exhibited significant increases in serum autoantibodies (IgG and IgM) against dsDNA and histones within one month post-injection. The levels of pro-inflammatory cytokines such as IL-6 were also markedly elevated compared to control groups .

3. Role of Ogg1 Gene

Research focusing on the Ogg1 gene (which encodes an enzyme involved in DNA repair) revealed that Ogg1 knockout mice showed enhanced susceptibility to pristane-induced autoimmunity. These mice exhibited increased oxidative DNA damage and higher levels of IFN-stimulated genes compared to wild-type controls .

Data Table: Biological Effects of Pristane

Eigenschaften

IUPAC Name |

2,6,10,14-tetramethylpentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h16-19H,7-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJVVFBFDXDTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870919 | |

| Record name | Norphytane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | Pristane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | meso-Pristane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

296 °C, 296.00 °C. @ 760.00 mm Hg | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | meso-Pristane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

>110 °C (>230 °F) - closed cup | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.0X10-8 mg/L at 25 °C, Soluble in most organic solvents, Very soluble in benzene, ether, chloroform, petroleum ether, Soluble in carbon tetrachloride | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.775-0.795 at 20 °C | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Diffuse pulmonary hemorrhage (DPH) is an uncommon but critical complication of systemic lupus erythematosus. Peritoneal administration of 2,6,10,14-tetramethylpentadecane (pristane) can recapitulate a lupus-like syndrome in mice, which can develop into DPH within a few weeks, especially in C57BL/6 mice. Mac-1 (CD11b/CD18), a leukocyte adhesion molecule, is known to play a role in inflammation by regulating migration of leukocytes into injured tissue. In this study, we aimed to clarify the role of Mac-1 in pristane-induced DPH, using Mac-1(-/-) and wild-type (WT) mice on a C57BL/6 background. After pristane injection, Mac-1(-/-) mice showed reduced prevalence of DPH and attenuated peritonitis compared with WT mice. Analysis of the peritoneal lavage on days 5 and 10 after pristane treatment revealed increased numbers of eosinophils and alternatively activated macrophages, but decreased numbers of neutrophils and classically activated macrophages in Mac-1(-/-) mice compared with WT. Enhanced production of IL-4 and IL-13, both key mediators of macrophage polarization toward the mannose receptor(+) (MMR(+)) phenotype, was observed in the peritoneal cavity of Mac-1(-/-) mice. Depletion of neutrophils and eosinophils or adoptive transfer of classically activated macrophages resulted in the exacerbation of pristane-mediated DPH in both WT and Mac-1(-/-) mice. Moreover, peritoneal transfer of F4/80(high)MMR(+) alternatively activated macrophages successfully reduced the prevalence of DPH in WT mice. Collectively, Mac-1 promoted acute inflammatory responses in the peritoneal cavity and the lungs by downregulating granulocyte migration and subsequent phenotypic conversion of macrophages in a pristane-induced systemic lupus erythematosus model. | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, transparent; stable liquid, Mobile, transparent, stable liquid | |

CAS No. |

1921-70-6 | |

| Record name | Pristane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1921-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norphytane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001921706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRISTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentadecane, 2,6,10,14-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Norphytane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,10-tetramethylpentadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRISTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26HZV48DT1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-60 °C /freezing point/, -100 °C | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | meso-Pristane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.